molecular formula C26H22N4O6S B431471 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHANESULFONYLBUTANOATE

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHANESULFONYLBUTANOATE

Cat. No.: B431471
M. Wt: 518.5g/mol
InChI Key: CGECLSHKPONOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHANESULFONYLBUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazole moiety, a phthalimide group, and a butanoate ester, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHANESULFONYLBUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole and phthalimide intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHANESULFONYLBUTANOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHANESULFONYLBUTANOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHANESULFONYLBUTANOATE involves its interaction with specific molecular targets and pathways. The benzotriazole and phthalimide moieties may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoic acid

Uniqueness

Compared to similar compounds, 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHANESULFONYLBUTANOATE exhibits unique chemical properties due to the presence of both benzotriazole and phthalimide groups

Properties

Molecular Formula

C26H22N4O6S

Molecular Weight

518.5g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfonylbutanoate

InChI

InChI=1S/C26H22N4O6S/c1-16-11-12-23(22(15-16)30-27-19-9-5-6-10-20(19)28-30)36-26(33)21(13-14-37(2,34)35)29-24(31)17-7-3-4-8-18(17)25(29)32/h3-12,15,21H,13-14H2,1-2H3

InChI Key

CGECLSHKPONOLA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)C(CCS(=O)(=O)C)N2C(=O)C3=CC=CC=C3C2=O)N4N=C5C=CC=CC5=N4

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C(CCS(=O)(=O)C)N2C(=O)C3=CC=CC=C3C2=O)N4N=C5C=CC=CC5=N4

Origin of Product

United States

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